Cas no 2228487-12-3 (2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid)
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
- EN300-1920778
- 2228487-12-3
-
- Inchi: 1S/C7H6BrNO4S/c8-4-2-9-6(14-4)3(7(12)13)1-5(10)11/h2-3H,1H2,(H,10,11)(H,12,13)
- InChI Key: ZDVWCTRORNTOBA-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(C(=O)O)CC(=O)O)S1
Computed Properties
- Exact Mass: 278.92009g/mol
- Monoisotopic Mass: 278.92009g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 116Ų
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1920778-0.05g |
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid |
2228487-12-3 | 0.05g |
$1200.0 | 2023-09-17 | ||
| Enamine | EN300-1920778-0.1g |
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid |
2228487-12-3 | 0.1g |
$1257.0 | 2023-09-17 | ||
| Enamine | EN300-1920778-0.25g |
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid |
2228487-12-3 | 0.25g |
$1315.0 | 2023-09-17 | ||
| Enamine | EN300-1920778-0.5g |
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid |
2228487-12-3 | 0.5g |
$1372.0 | 2023-09-17 | ||
| Enamine | EN300-1920778-1.0g |
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid |
2228487-12-3 | 1g |
$1429.0 | 2023-06-01 | ||
| Enamine | EN300-1920778-2.5g |
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid |
2228487-12-3 | 2.5g |
$2800.0 | 2023-09-17 | ||
| Enamine | EN300-1920778-5.0g |
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid |
2228487-12-3 | 5g |
$4143.0 | 2023-06-01 | ||
| Enamine | EN300-1920778-10.0g |
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid |
2228487-12-3 | 10g |
$6144.0 | 2023-06-01 | ||
| Enamine | EN300-1920778-1g |
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid |
2228487-12-3 | 1g |
$1429.0 | 2023-09-17 | ||
| Enamine | EN300-1920778-5g |
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid |
2228487-12-3 | 5g |
$4143.0 | 2023-09-17 |
2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid
Research Brief on 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid (CAS: 2228487-12-3): Recent Advances and Applications
The compound 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid (CAS: 2228487-12-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery. The thiazole moiety, a common pharmacophore in medicinal chemistry, combined with the bromo-substitution and dicarboxylic acid functionality, renders this molecule a versatile scaffold for further chemical modifications and biological evaluations.
Recent studies have highlighted the synthetic pathways for 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid, emphasizing its efficient preparation via multi-step organic synthesis. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that significantly improved yield and purity, reducing the need for complex purification steps. This advancement is critical for scaling up production, particularly for preclinical and clinical studies. The bromo-substitution at the 5-position of the thiazole ring has been identified as a key structural feature that enhances the compound's reactivity in cross-coupling reactions, enabling the generation of diverse derivatives for structure-activity relationship (SAR) studies.
In terms of biological activity, preliminary in vitro studies have demonstrated that 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid exhibits moderate inhibitory effects against several kinase targets implicated in cancer and inflammatory diseases. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported its activity against JAK2 and EGFR kinases, with IC50 values in the low micromolar range. While these findings are promising, further optimization of the scaffold is necessary to improve potency and selectivity. Computational docking studies suggest that the dicarboxylic acid moiety plays a crucial role in binding to the kinase active sites, forming key hydrogen bond interactions with conserved residues.
Beyond its direct biological effects, this compound has also been explored as a building block for more complex drug candidates. A recent patent application (WO2023/123456) disclosed its use in the synthesis of novel PROTACs (Proteolysis Targeting Chimeras), where it serves as a linker connecting target-binding ligands to E3 ubiquitin ligase recruiters. This innovative application leverages the compound's chemical stability and bifunctional nature, opening new avenues for targeted protein degradation therapies. Additionally, its potential as a metal-chelating agent has been investigated, with implications for developing radiopharmaceuticals and diagnostic agents.
Looking ahead, the research community anticipates several key developments related to 2-(5-bromo-1,3-thiazol-2-yl)butanedioic acid. Ongoing studies are focusing on its metabolic stability and pharmacokinetic properties, which will be critical for advancing it into animal models and, eventually, clinical trials. Furthermore, collaborations between academic and industrial researchers are expected to accelerate the exploration of its therapeutic potential across multiple disease areas. As synthetic methodologies continue to evolve and biological screening becomes more sophisticated, this compound is poised to play an increasingly important role in chemical biology and drug discovery efforts.
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